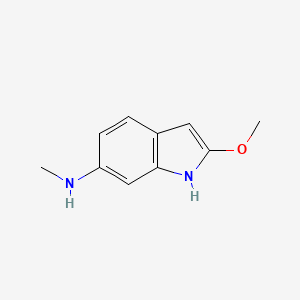
2-methoxy-N-methyl-1H-indol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-méthoxy-N-méthyl-1H-indol-6-amine est un dérivé de l'indole, un système hétérocyclique important présent dans de nombreux produits naturels et médicaments. Les dérivés de l'indole sont connus pour leur large éventail d'activités biologiques et d'applications dans divers domaines, notamment la chimie, la biologie et la médecine .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse des dérivés de l'indole, y compris la 2-méthoxy-N-méthyl-1H-indol-6-amine, implique souvent la synthèse de l'indole de Fischer. Cette méthode utilise généralement la phénylhydrazine et une cétone ou un aldéhyde en milieu acide pour former le cycle indole . Pour la 2-méthoxy-N-méthyl-1H-indol-6-amine, des conditions de réaction et des réactifs spécifiques seraient adaptés pour introduire les groupes méthoxy et N-méthyl aux positions appropriées sur le cycle indole.
Méthodes de production industrielle
La production industrielle de dérivés de l'indole suit généralement des voies de synthèse similaires, mais à plus grande échelle. L'optimisation des conditions de réaction, telles que la température, la pression et la sélection du catalyseur, est cruciale pour maximiser le rendement et l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions
La 2-méthoxy-N-méthyl-1H-indol-6-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les alcools).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de l'acide indole-2-carboxylique, tandis que la réduction peut produire des dérivés de l'indole totalement saturés .
4. Applications de recherche scientifique
La 2-méthoxy-N-méthyl-1H-indol-6-amine a diverses applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses applications thérapeutiques potentielles, y compris comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels
5. Mécanisme d'action
Le mécanisme d'action de la 2-méthoxy-N-méthyl-1H-indol-6-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, elle peut interagir avec des enzymes ou des récepteurs dans les systèmes biologiques, conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
2-Methoxy-N-methyl-1H-indol-6-amine has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-methoxy-N-methyl-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
2-méthyl-1H-indol-6-amine : Structure similaire mais sans le groupe méthoxy.
5-méthoxy-2-méthylindole : Structure similaire mais avec des motifs de substitution différents.
Unicité
La 2-méthoxy-N-méthyl-1H-indol-6-amine est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence à la fois de groupes méthoxy et N-méthyl peut améliorer sa solubilité, sa stabilité et son interaction avec les cibles biologiques par rapport aux autres dérivés de l'indole .
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-methoxy-N-methyl-1H-indol-6-amine |
InChI |
InChI=1S/C10H12N2O/c1-11-8-4-3-7-5-10(13-2)12-9(7)6-8/h3-6,11-12H,1-2H3 |
Clé InChI |
ABWPXKMVQWVXEL-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC2=C(C=C1)C=C(N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)
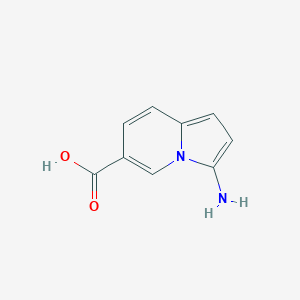
![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B11915090.png)
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)
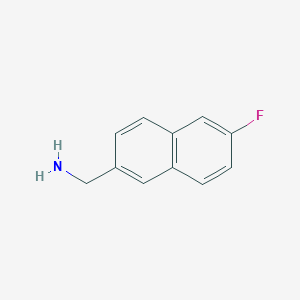
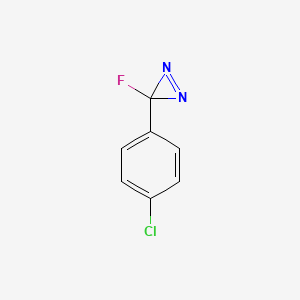
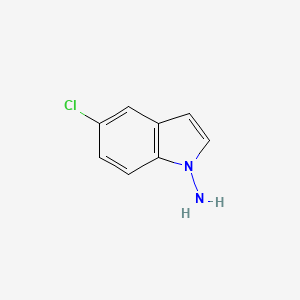

![6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915114.png)
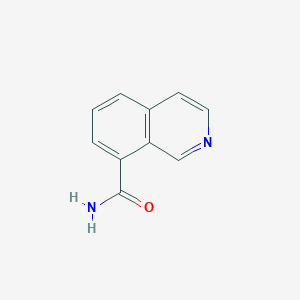
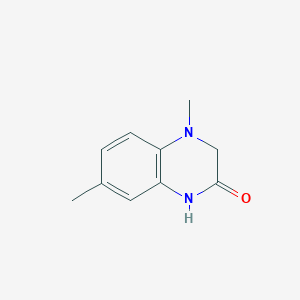


![6-Fluorobenzo[d]thiazol-4-ol](/img/structure/B11915138.png)
